molecular formula C16H13N3O3 B5695820 2-ethyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide

2-ethyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide

Cat. No. B5695820
M. Wt: 295.29 g/mol
InChI Key: UBBPMCNHEILALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide, also known as EPYC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine and agriculture. EPYC is a heterocyclic compound that contains a pyridine ring, an isoindoline ring, and a carboxamide group.

Mechanism of Action

The mechanism of action of 2-ethyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) which are involved in inflammation and tumor growth. 2-ethyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
2-ethyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. It has also been shown to reduce oxidative stress and improve cognitive function. In addition, 2-ethyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been shown to possess herbicidal properties and can inhibit the growth of certain plant species.

Advantages and Limitations for Lab Experiments

2-ethyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is a relatively stable compound and can be easily synthesized in the laboratory. It is also soluble in various organic solvents which makes it easy to handle. However, the mechanism of action of 2-ethyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is not fully understood and further studies are needed to elucidate its biochemical and physiological effects.

Future Directions

2-ethyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has shown potential applications in various fields of scientific research. In medicine, further studies are needed to determine its efficacy as a treatment for neurodegenerative diseases and cancer. In agriculture, further studies are needed to determine its herbicidal properties and potential use as a herbicide. In material science, 2-ethyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide can be used as a precursor for the synthesis of novel materials with potential applications in various fields such as electronics and energy storage.

Synthesis Methods

The synthesis of 2-ethyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide involves the reaction of 3-amino-5-isoindolinecarboxylic acid with acetic anhydride and pyridine. The reaction takes place at room temperature and the product is obtained in high yield after purification. The chemical structure of 2-ethyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

2-ethyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has shown potential applications in various fields of scientific research such as medicine, agriculture, and material science. In medicine, 2-ethyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been shown to possess anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, 2-ethyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been shown to possess herbicidal properties and has been studied for its potential use as a herbicide. In material science, 2-ethyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been studied for its potential use as a precursor for the synthesis of novel materials.

properties

IUPAC Name

2-ethyl-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-2-19-15(21)12-6-5-10(8-13(12)16(19)22)14(20)18-11-4-3-7-17-9-11/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBPMCNHEILALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

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